4-methyl-2-oxo-6-[(phenylcarbonyl)amino]-2H-furo[2,3-h]chromen-9-yl benzoate
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Overview
Description
6-BENZAMIDO-4-METHYL-2-OXO-2H-FURO[2,3-H]CHROMEN-9-YL BENZOATE is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages .
Preparation Methods
The synthesis of 6-BENZAMIDO-4-METHYL-2-OXO-2H-FURO[2,3-H]CHROMEN-9-YL BENZOATE involves several steps. One efficient method reported involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Industrial production methods often employ green chemistry principles, using green solvents and catalysts to minimize environmental impact .
Chemical Reactions Analysis
6-BENZAMIDO-4-METHYL-2-OXO-2H-FURO[2,3-H]CHROMEN-9-YL BENZOATE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include triphosgene, different amines, and sodium azides . Major products formed from these reactions often exhibit promising antimicrobial activity and cytotoxicity .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other complex molecules. In biology and medicine, it has been tested for its antimicrobial, anticancer, and anti-inflammatory properties . Industrially, it is used in the production of certain perfumes and fabric conditioners .
Mechanism of Action
The mechanism of action of 6-BENZAMIDO-4-METHYL-2-OXO-2H-FURO[2,3-H]CHROMEN-9-YL BENZOATE involves its interaction with various molecular targets and pathways. It has been shown to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication, thereby exhibiting antimicrobial properties . Its anticancer activity is attributed to its ability to induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other coumarin derivatives such as warfarin, dicoumarol, and naturally occurring coumarins . What sets 6-BENZAMIDO-4-METHYL-2-OXO-2H-FURO[2,3-H]CHROMEN-9-YL BENZOATE apart is its unique structure, which combines the coumarin core with a benzamido and benzoate group, enhancing its biological activity and making it a valuable compound for various applications .
Properties
Molecular Formula |
C26H17NO6 |
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Molecular Weight |
439.4 g/mol |
IUPAC Name |
(6-benzamido-4-methyl-2-oxofuro[2,3-h]chromen-9-yl) benzoate |
InChI |
InChI=1S/C26H17NO6/c1-15-12-21(28)33-23-18(15)13-19(27-25(29)16-8-4-2-5-9-16)24-22(23)20(14-31-24)32-26(30)17-10-6-3-7-11-17/h2-14H,1H3,(H,27,29) |
InChI Key |
ZEOIWRMNCLFVDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C3C(=COC3=C(C=C12)NC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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